1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, and an o-tolyloxy group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Attachment of the o-Tolyloxy Group: The o-tolyloxy group is introduced through an etherification reaction, where an o-tolyl alcohol reacts with an appropriate leaving group on the ethanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The benzyloxy and o-tolyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Pharmacology: The compound may serve as a ligand in receptor binding studies to understand its interaction with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and o-tolyloxy groups may facilitate binding to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Methoxymethyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
Uniqueness
Compared to similar compounds, 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-18-8-5-6-12-21(18)26-17-22(24)23-13-7-11-20(14-23)16-25-15-19-9-3-2-4-10-19/h2-6,8-10,12,20H,7,11,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJRBFGDCCTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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